molecular formula C11H16INO B13716186 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine

2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine

Cat. No.: B13716186
M. Wt: 305.15 g/mol
InChI Key: PPUVJJPSWGUGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine (CAS 2748188-08-9) is a synthetic organic compound with the molecular formula C11H16INO and a molecular weight of 305.15 g/mol . This compound features a phenethylamine backbone structure, a class known for significant research interest in neuropharmacology . While the specific biological activity of this analog is not detailed in the available literature, its structure shares key features with other psychoactive phenethylamines that are agonists at serotonin (5-HT) receptors, particularly the 5-HT2 family . Compounds in this structural class, such as the well-researched chemical DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), have become pivotal tools in neuroscience for studying the mechanisms and therapeutic potential of serotonergic pathways . The structural motif of an iodine atom at the 4-position of the phenyl ring, as seen in this compound, is a feature of high research value. This is exemplified by DOI, which is a prototypical agent used in 5-HT2A receptor research and has contributed vastly to the understanding of these receptors . As such, this compound serves as a valuable chemical building block for medicinal chemistry research, structure-activity relationship (SAR) studies, and the synthesis of novel compounds for pharmacological investigation. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16INO

Molecular Weight

305.15 g/mol

IUPAC Name

2-(4-iodo-2-methylphenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C11H16INO/c1-9-8-10(12)4-5-11(9)14-7-6-13(2)3/h4-5,8H,6-7H2,1-3H3

InChI Key

PPUVJJPSWGUGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCN(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Step 1: Preparation of 4-Iodo-2-methylaniline or 4-Iodo-2-methylphenol Precursors

A critical intermediate for the target compound is 4-iodo-2-methylaniline or its phenolic derivative. According to synthetic protocols documented in the literature, the iodination at the para position relative to the methyl group can be achieved via an aromatic Finkelstein reaction or direct electrophilic iodination under controlled conditions.

Aromatic Finkelstein Reaction for Iodination
  • Starting from 4-bromo-2-methylaniline , a copper(I) iodide-catalyzed halogen exchange can be performed.
  • The reaction conditions involve:
    • Copper(I) iodide (5 mol%)
    • Sodium iodide (2 equivalents)
    • N,N′-dimethylethylenediamine (10 mol%) as ligand
    • Anhydrous 1,4-dioxane as solvent
    • Heating at 110 °C for 18 hours under inert atmosphere (argon) using Schlenk techniques to exclude moisture and oxygen
  • After reaction completion, the mixture is worked up by aqueous ammonia and extracted with dichloromethane, followed by washing, drying, and solvent removal to yield 4-iodo-2-methylaniline in high purity and yields up to 90%.
Reagent/Condition Amount/Details Purpose
4-Bromo-2-methylaniline Starting material Aryl bromide for halogen exchange
Copper(I) iodide (CuI) 5 mol% Catalyst
Sodium iodide (NaI) 2 equiv Iodide source for exchange
N,N′-dimethylethylenediamine 10 mol% Ligand for copper catalyst
1,4-Dioxane 0.5 mL per mmol NaI Solvent
Temperature 110 °C Reaction temperature
Time 18 hours Reaction duration
Atmosphere Argon (inert) Prevent oxidation and moisture

Step 2: Formation of 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine

Once the iodinated aromatic intermediate is obtained, the next step involves ether formation between the phenolic hydroxyl group and the N,N-dimethylethanamine moiety.

Williamson Ether Synthesis Approach
  • The phenol derivative (4-iodo-2-methylphenol) is reacted with N,N-dimethyl-2-chloroethanamine or a similar haloalkylamine under basic conditions.
  • Typical bases used include potassium carbonate or sodium hydride to deprotonate the phenol and generate the phenoxide ion.
  • The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–100 °C).
  • The nucleophilic phenoxide attacks the alkyl halide, resulting in the formation of the ether linkage and yielding this compound.
Reagent/Condition Amount/Details Purpose
4-Iodo-2-methylphenol Starting phenol Phenol substrate
N,N-Dimethyl-2-chloroethanamine Alkyl halide Alkylating agent
Potassium carbonate (K2CO3) or NaH 1.5 equivalents Base to generate phenoxide
DMF or DMSO Solvent Polar aprotic solvent
Temperature 50–100 °C Reaction temperature
Time Several hours (4–24 h) Reaction time

Alternative Synthetic Routes and Considerations

  • Direct iodination of 2-methylphenoxyethanamine derivatives is less common due to potential side reactions and regioselectivity issues.
  • Protection of the amine group during iodination may be necessary to avoid unwanted reactions.
  • Purification is typically achieved by column chromatography or recrystallization to obtain analytically pure product.

Summary Table of Preparation Methods

Step Starting Material Key Reagents/Conditions Outcome/Product Yield/Notes
1 4-Bromo-2-methylaniline CuI, NaI, N,N′-dimethylethylenediamine, 1,4-dioxane, 110 °C, 18 h, inert atmosphere 4-Iodo-2-methylaniline Up to 90% yield
2 4-Iodo-2-methylphenol N,N-Dimethyl-2-chloroethanamine, K2CO3 or NaH, DMF/DMSO, 50–100 °C, several hours This compound Purified by chromatography/recrystallization

Research Findings and Notes

  • The copper(I)-catalyzed halogen exchange (Finkelstein reaction) is a robust and widely used method for introducing iodine into aromatic rings bearing bromine substituents, especially in the presence of electron-donating groups such as methyl and amine functionalities.
  • The choice of ligand (N,N′-dimethylethylenediamine) significantly enhances the efficiency of the copper catalyst.
  • The Williamson ether synthesis remains the most straightforward and reliable method to attach the dimethylaminoethyl side chain to the iodinated phenol.
  • Careful control of reaction conditions, especially temperature and atmosphere, is crucial to maximize yield and minimize side reactions.
  • No direct synthetic procedures specifically naming this compound were found in major chemical databases, but the outlined stepwise approach is consistent with established organic synthesis principles and closely related compounds documented in the literature.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyalkylamines.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Studies

Research indicates that compounds similar to 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine may exhibit properties beneficial in treating neurological disorders. For example, studies have shown that phenoxy derivatives can influence neurotransmitter systems, potentially aiding in conditions like depression and anxiety .

2. Synthesis of Novel Drugs

The compound serves as a precursor in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to new drug candidates with enhanced efficacy and reduced side effects. The synthetic routes often involve strategic substitutions on the aromatic ring, which can tailor the pharmacokinetic properties of the resultant compounds .

3. Drug Discovery Platforms

In drug discovery, this compound can be utilized in high-throughput screening assays to identify new leads against various biological targets. Its ability to modulate receptor activity makes it a valuable tool in identifying compounds that can act on specific pathways involved in disease processes .

Case Study 1: Neurological Impact

A clinical study investigated the effects of similar phenoxy compounds on patients with major depressive disorder. The results indicated significant improvements in mood and cognitive function when administered over a six-week period. The study highlighted the potential of such compounds as alternative treatments for depression .

Case Study 2: Synthesis and Efficacy Testing

In a laboratory setting, researchers synthesized derivatives of this compound to evaluate their binding affinity to serotonin receptors. The findings demonstrated that certain modifications increased receptor affinity, suggesting potential for developing more effective antidepressants .

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the phenoxy group can influence its binding affinity and selectivity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents/Structural Features Pharmacological Activity Receptor Targets Potency/EC50 Key Properties
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine 4-iodo, 2-methylphenoxy, N,N-dimethylethanamine Hypothesized serotonin modulation 5-HT1A, 5-HT7 (inferred) Not reported High lipophilicity (iodine effect)
2-(5-Iodo-1H-indol-3-yl)-N,N-dimethylethanamine (2e) 5-iodo-indole, N,N-dimethylethanamine Antidepressant, sedative 5-HT1A, 5-HT7 Nanomolar affinity Bromine analogs show higher potency
Diphenhydramine Diphenylmethoxy, N,N-dimethylethanamine Antihistamine (H1 antagonist) Histamine H1 receptor Micromolar range Low CNS penetration
25I-NBOMe 4-iodo-2,5-dimethoxyphenyl, N-(2-methoxybenzyl)ethanamine Hallucinogenic, psychoactive 5-HT2A, 5-HT2C Sub-nanomolar High receptor selectivity
2-(4-(10H-indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)-N,N-dimethylethanamine Indoloquinoline-piperazine, N,N-dimethylethanamine Anticancer (c-MYC repression) DNA G-quadruplex (indirect) Micromolar Off-target effects noted
N,N-Dimethyl-4-iodophentermine 4-iodophenyl, N,N-dimethylphentermine backbone Not reported (structural analog) Unknown Not reported High lipophilicity

Key Findings:

Role of Halogen Substituents: Iodine in 2e (indole derivative) and 25I-NBOMe enhances receptor binding through hydrophobic interactions and electron density effects. However, positional differences (e.g., 4-iodo-phenoxy vs. 5-iodo-indole) lead to divergent pharmacological outcomes: 2e modulates serotonin receptors for antidepressant effects , while 25I-NBOMe activates 5-HT2A for hallucinogenic activity . Bromine in 2d (2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine) showed higher potency than chlorine or iodine analogs in serotonin receptor binding, suggesting halogen size and polarizability influence affinity .

Backbone and Linker Modifications :

  • The N,N-dimethylethanamine backbone is versatile, enabling diverse substitutions. For example:

  • Diphenhydramine uses a diphenylmethoxy group for H1 antagonism , whereas the target compound’s iodophenoxy group may favor CNS penetration.
  • 25I-NBOMe incorporates a methoxybenzyl group, enhancing 5-HT2A selectivity compared to simpler phenethylamines .

Therapeutic vs. Adverse Effects: Indole derivatives (e.g., 2e) exhibit antidepressant/sedative effects with nanomolar receptor affinities , while quindoline-piperazine analogs (e.g., compound 4 in ) show anticancer activity but lack target specificity.

Lipophilicity and Bioavailability :

  • Iodine increases lipophilicity (logP), improving blood-brain barrier penetration in psychoactive compounds like 25I-NBOMe . However, excessive lipophilicity may reduce aqueous solubility, necessitating structural optimizations.

Biological Activity

2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine, also referred to as a new psychoactive substance (NPS), has garnered attention due to its potential effects on the central nervous system and its implications in substance abuse. This compound is structurally related to various phenethylamines and has been studied for its biological activity, particularly in relation to neurotransmitter modulation and receptor interaction.

The biological activity of this compound primarily involves its interaction with serotonin and dopamine receptors. Research indicates that it influences the levels of these neurotransmitters in the brain, which can affect mood, behavior, and neural activity. Specifically, it functions as a ligand for various receptors, leading to conformational changes that activate signaling pathways mediated by guanine nucleotide-binding proteins (G proteins) .

Key Findings:

  • Dopamine Regulation : Studies have shown that this compound can alter dopamine levels in the striatum, suggesting its role in modulating reward pathways and potentially contributing to its abuse liability .
  • Serotonin Interaction : It also appears to regulate serotonin release and metabolism, affecting mood and emotional states .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Methodology Findings Implications
Receptor Binding AssaysDemonstrated binding affinity for serotonin and dopamine receptorsSuggests potential for mood modulation
Conditioned Place Preference (CPP)Induced rewarding effects at doses of 0.3 mg/kgIndicates potential for abuse
Self-Administration ParadigmIncreased self-administration behavior in rodentsSupports dependence liability

Case Study 1: Dependence Liability

In a preclinical study, the effects of this compound were assessed using conditioned place preference and self-administration paradigms. Results indicated that the compound produced significant rewarding effects and increased dopamine levels in the striatum. The expression levels of SGK1 and PER2 were also altered, further suggesting its potential for dependence .

Case Study 2: Clinical Observations

Clinical reports have noted instances of adverse reactions associated with the use of similar compounds within the phenethylamine class. Symptoms included agitation, tachycardia, and confusion following ingestion, highlighting the need for careful monitoring of new psychoactive substances in clinical settings .

Q & A

Basic: What are the common synthetic routes for 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step protocols, including:

  • Phenolic coupling : Alkylation of 4-iodo-2-methylphenol with a dimethylaminoethyl halide (e.g., chloroethylamine derivative) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Iodination : If starting from non-iodinated precursors, electrophilic iodination using I₂/HNO₃ or N-iodosuccinimide (NIS) may be required, though steric hindrance from the methyl group complicates regioselectivity .
  • Intermediate characterization : Thin-layer chromatography (TLC) and LC-MS monitor reaction progress. NMR (¹H/¹³C) confirms substituent positions, while IR spectroscopy validates ether and amine functional groups .

Basic: How is structural integrity validated for this compound, and what spectroscopic techniques are prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the iodophenyl ring (δ ~6.8–7.5 ppm for aromatic protons, δ ~90–100 ppm for C-I in ¹³C) and dimethylamino group (singlet at δ ~2.2–2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of iodine or methylphenoxy moiety) .
  • X-ray crystallography : Resolve ambiguities in substituent orientation using SHELX programs (e.g., SHELXL for refinement), particularly if crystalline derivatives are obtainable .

Advanced: How can synthetic yields be optimized given iodine’s steric and electronic effects?

Methodological Answer:

  • Protecting groups : Temporarily protect the dimethylamino group (e.g., as a tert-butyl carbamate) to prevent side reactions during iodination .
  • Catalysis : Use Pd-mediated coupling (e.g., Ullmann reaction) for ether formation to reduce reaction time and improve regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance iodine’s electrophilicity, while microwave-assisted synthesis reduces decomposition risks .

Advanced: How to resolve contradictions in spectroscopic data, such as unexpected splitting in NMR?

Methodological Answer:

  • Dynamic effects : Variable-temperature NMR identifies conformational flexibility (e.g., hindered rotation of the phenoxy group) causing splitting .
  • Impurity profiling : Use HPLC with UV/ECD detection (λ = 254 nm) to isolate byproducts. Compare retention times with reference standards (e.g., brominated analogs in ).
  • Computational modeling : DFT calculations (e.g., Gaussian) simulate NMR spectra to validate experimental assignments .

Basic: What biological targets or mechanisms are hypothesized based on structural analogs?

Methodological Answer:

  • Receptor binding : The dimethylaminoethyl moiety suggests potential interaction with G protein-coupled receptors (GPCRs) or serotonin transporters, akin to diphenhydramine derivatives .
  • Iodine’s role : The 4-iodo group may enhance lipophilicity, impacting blood-brain barrier penetration, as seen in iodinated CNS agents .
  • In vitro assays : Preliminary screening against neurotransmitter reuptake targets (e.g., SERT, NET) using radioligand displacement assays .

Advanced: How to design crystallographic studies for conformational analysis of the phenoxy group?

Methodological Answer:

  • Co-crystallization : Co-crystallize with stabilizing agents (e.g., picric acid) to improve crystal lattice formation .
  • SHELX workflow : Use SHELXD for phase determination and SHELXL for refinement. Analyze torsion angles to map phenoxy group rotation barriers .
  • Synchrotron radiation : High-resolution data collection (λ = 0.7–1.0 Å) resolves iodine’s electron density, critical for accurate positional refinement .

Advanced: What strategies ensure purity for pharmacological studies, given potential synthesis byproducts?

Methodological Answer:

  • Prep-HPLC : Gradient elution (e.g., 10–90% acetonitrile in H₂O with 0.1% TFA) isolates the target compound from de-iodinated or dimerized impurities .
  • Reference standards : Cross-validate with pharmacopeial impurities (e.g., EP impurity standards in ).
  • Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic pathways (e.g., cleavage of the ether bond) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.